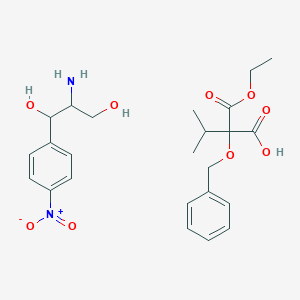

2-Amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

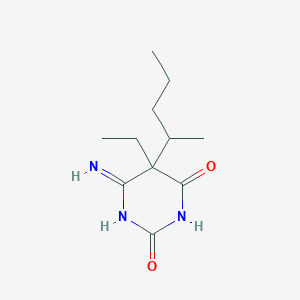

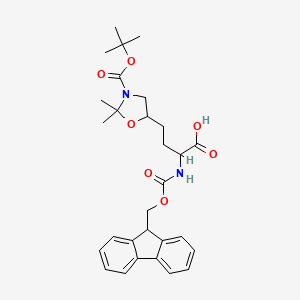

2-Amino-1-(4-Nitrophenyl)propan-1,3-diol und 2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure sind komplexe organische Verbindungen mit bedeutenden Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika und chemische Forschung. Diese Verbindungen sind für ihre einzigartigen strukturellen Eigenschaften und Reaktivität bekannt, die sie in der Synthesechemie und industriellen Anwendungen wertvoll machen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-1-(4-Nitrophenyl)propan-1,3-diol beinhaltet typischerweise die Reaktion von 4-Nitrobenzaldehyd mit 2-Amino-1,3-propandiol unter kontrollierten Bedingungen. Diese Reaktion wird in der Regel in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Für 2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure beinhaltet die Synthese die Veresterung von 3-Methyl-2-phenylmethoxybutansäure mit Ethylchlorformiat. Diese Reaktion wird typischerweise unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern und eine hohe Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindungen erfolgt häufig in großen Batchreaktoren, in denen die Reaktanten unter kontrollierten Bedingungen gemischt und erhitzt werden. Die Verwendung von kontinuierlichen Strömungsreaktoren ist ebenfalls üblich, um die Effizienz und Ausbeute zu erhöhen. Reinigungsschritte wie Kristallisation und Destillation werden angewendet, um das Endprodukt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Amino-1-(4-Nitrophenyl)propan-1,3-diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Nitroderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Die Amino- und Hydroxylgruppen können an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.

2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure unterliegt hauptsächlich Esterhydrolyse- und Umesterungsreaktionen .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte

Oxidation: Nitroderivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4-nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid primarily undergoes ester hydrolysis and transesterification reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4-Nitrophenyl)propan-1,3-diol wird in der pharmazeutischen Forschung weit verbreitet, insbesondere bei der Synthese von Antibiotika wie Chloramphenicol. Es wird auch bei der Entwicklung neuer chemischer Entitäten für die pharmazeutische Chemie eingesetzt .

2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure findet Anwendungen in der organischen Synthese als Baustein für komplexe Moleküle. Es wird auch bei der Herstellung von Polymeren und als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika verwendet .

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1-(4-Nitrophenyl)propan-1,3-diol beinhaltet seine Interaktion mit bakteriellen Ribosomen, wodurch die Proteinsynthese gehemmt und so seine antibiotische Wirkung erzielt wird. Die Nitrogruppe spielt in diesem Mechanismus eine entscheidende Rolle, indem sie die Bindung an die ribosomalen Untereinheiten erleichtert .

2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure wirkt als Prodrug und wird hydrolysiert, um das aktive Arzneimittelmolekül freizusetzen. Dieser Mechanismus gewährleistet eine gezielte Abgabe und kontrollierte Freisetzung der aktiven Verbindung .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibiotic effect. The nitro group plays a crucial role in this mechanism by facilitating the binding to the ribosomal subunits .

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid acts as a prodrug, undergoing hydrolysis to release the active drug molecule. This mechanism ensures targeted delivery and controlled release of the active compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-1-(4-Nitrophenyl)propan-1,3-diol: Ähnliche Verbindungen umfassen 2-Amino-1-(4-Chlorphenyl)propan-1,3-diol und 2-Amino-1-(4-Methylphenyl)propan-1,3-diol.

2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure: Ähnliche Verbindungen umfassen 2-Ethoxycarbonyl-3-methyl-2-phenylbutansäure und 2-Ethoxycarbonyl-3-methyl-2-phenylmethoxypropansäure.

Einzigartigkeit

2-Amino-1-(4-Nitrophenyl)propan-1,3-diol ist aufgrund seiner Nitrogruppe einzigartig, die eine spezifische Reaktivität und biologische Aktivität verleiht. In ähnlicher Weise ist 2-Ethoxycarbonyl-3-methyl-2-phenylmethoxybutansäure aufgrund seiner Esterfunktionalität einzigartig, die eine kontrollierte Hydrolyse und gezielte Arzneimittelfreisetzung ermöglicht .

Eigenschaften

Molekularformel |

C24H32N2O9 |

|---|---|

Molekulargewicht |

492.5 g/mol |

IUPAC-Name |

2-amino-1-(4-nitrophenyl)propane-1,3-diol;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C15H20O5.C9H12N2O4/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h5-9,11H,4,10H2,1-3H3,(H,16,17);1-4,8-9,12-13H,5,10H2 |

InChI-Schlüssel |

CRUJOISRGLUESB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)

![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)